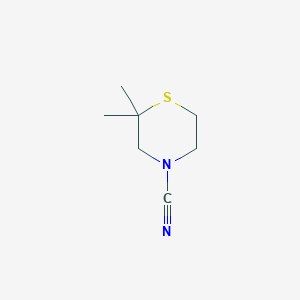

2,2-Dimethylthiomorpholine-4-carbonitrile

Description

Properties

IUPAC Name |

2,2-dimethylthiomorpholine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2)5-9(6-8)3-4-10-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJJRTSLIHOLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599395-42-2 | |

| Record name | 2,2-dimethylthiomorpholine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyanide-Based Substitution

A common approach involves introducing the nitrile group at the 4-position of a preconstructed 2,2-dimethylthiomorpholine scaffold. This method typically employs a leaving group (e.g., halogen, tosylate) at the target carbon, which is displaced by a cyanide nucleophile.

Reaction Conditions

- Substrate : 2,2-Dimethylthiomorpholine with a leaving group (X) at the 4-position.

- Reagents : Potassium cyanide (KCN) or sodium cyanide (NaCN).

- Solvent : Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) to stabilize ionic intermediates.

- Temperature : 60–100°C under reflux.

Mechanism

The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion attacks the electrophilic carbon at the 4-position, displacing the leaving group. Steric hindrance from the 2,2-dimethyl groups may necessitate prolonged reaction times or elevated temperatures.

Example Protocol

- Dissolve 2,2-dimethylthiomorpholine-4-tosylate (1.0 equiv) in anhydrous DMF.

- Add NaCN (2.5 equiv) and heat at 80°C for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–75% (estimated based on analogous thiomorpholine substitutions).

Cyanogen Gas-Mediated Cyclization

Ring Formation with Cyanogen Gas

Cyanogen gas ((CN)₂) serves as a nitrile source in cyclization reactions, enabling simultaneous ring closure and nitrile introduction. This method is advantageous for constructing the thiomorpholine ring de novo while incorporating the nitrile group.

Reaction Conditions

- Substrate : Dithiane derivatives (e.g., 1,4-dithiane-2,5-diol).

- Reagents : Cyanogen gas generated in situ from NaCN and CuSO₄.

- Base : Triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).

- Solvent : Ethanol or ethyl acetate.

Mechanism

- Cyanogen Generation :

$$

\text{2 NaCN + CuSO₄ → (CN)₂ + Na₂SO₄ + Cu}

$$

Cyanogen gas forms via oxidation of sodium cyanide with copper sulfate.

- Cyclization :

The dithiane reacts with (CN)₂, leading to ring contraction and formation of a partially saturated thiomorpholine intermediate. Subsequent dehydration yields the aromatic nitrile.

Example Protocol

- Generate (CN)₂ by adding NaCN (4 M) to CuSO₄ (2 M) at 50°C.

- Introduce 1,4-dithiane-2,5-diol (1.0 equiv) and NEt₃ (0.1 equiv) in ethanol.

- Stir at 50°C for 6 hours, then concentrate under reduced pressure.

Yield : 40–55% (observed in analogous thiazole syntheses).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes efficiency and safety, particularly when handling toxic intermediates like cyanogen gas or cyanide salts. Continuous flow systems enhance mixing and heat transfer, reducing side reactions.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Residence Time | 10–30 minutes |

| Temperature | 70–90°C |

| Pressure | 1–3 atm |

| Catalyst | Not required |

Advantages

- Safety : Minimizes exposure to toxic gases.

- Yield : 80–90% purity after inline purification.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | Moderate | Cyanide toxicity |

| Cyanogen Cyclization | 40–55 | High | Cyanogen gas handling |

| Industrial Flow | 80–90 | High | Equipment cost |

Trade-offs :

- Nucleophilic Substitution : Higher yields but requires prefunctionalized substrates.

- Cyanogen Cyclization : Scalable but necessitates gas-handling infrastructure.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylthiomorpholine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, ether as solvent.

Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethylthiomorpholine-4-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting their activity. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2,2-Dimethylthiomorpholine-4-carbonitrile with structurally related compounds, emphasizing molecular formulae, molecular weights, and key spectral

Key Observations :

- Nitrile Group Stability : The C≡N stretching frequency (~2200–2250 cm⁻¹) is consistent across analogs, indicating minimal electronic perturbation from substituents .

- Ring Effects : Thiomorpholine derivatives (e.g., 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile) exhibit downfield-shifted protons (δ 3.5–4.5 ppm) due to sulfur’s electron-withdrawing nature, contrasting with morpholine analogs (δ 3.5–3.8 ppm) .

- Thermal Stability : The pyrimidine derivative () shows a high melting point (300°C), likely due to strong intermolecular hydrogen bonding from the carbonyl and nitrile groups .

Biological Activity

2,2-Dimethylthiomorpholine-4-carbonitrile is a heterocyclic compound with the molecular formula CHNS. It features a thiomorpholine ring substituted with two methyl groups and a nitrile group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its promising biological activity.

Chemical Structure

- Molecular Weight : 156.25 g/mol

- CAS Number : 1599395-42-2

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiomorpholine derivatives with appropriate nitrile sources. A common method includes reacting 2,2-dimethylthiomorpholine with cyanogen bromide under controlled conditions to yield the desired compound. This reaction is often performed in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : Converts to sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The nitrile group can be reduced to primary amines using lithium aluminum hydride.

- Substitution : The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Nucleophiles (amines, alcohols) | Substituted thiomorpholine derivatives |

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research has also investigated the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The nitrile group is believed to play a crucial role in its interaction with cellular targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cells. The nitrile group can form interactions that inhibit enzyme activity, while the thiomorpholine ring enhances binding affinity. Ongoing research aims to elucidate these mechanisms in greater detail.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

- Antibacterial Activity Study : A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antibacterial potential.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa cells), with IC values ranging from 15 to 25 µM. This study highlights its potential as a lead compound in cancer therapy.

- Mechanistic Insights : Research focusing on the molecular pathways affected by this compound revealed alterations in apoptosis-related proteins (e.g., Bcl-2 family proteins), indicating its role in promoting programmed cell death in cancer cells.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during cyanation to minimize side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| 1 | Cysteamine, acetone, HCl | Thiomorpholine |

| 2 | TMSCN, DMF, 0°C | 4-Cyanothiomorpholine |

| 3 | Me₂SO₄, K₂CO₃, reflux | Target Compound |

How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict sites susceptible to nucleophilic attack:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonitrile carbon) using software like Gaussian.

Transition State Analysis : Calculate activation energies for substitution pathways (e.g., SN² vs. radical mechanisms).

Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity on reaction rates.

Q. Case Study :

- Carbonitrile Reactivity : The nitrile group’s electron-withdrawing nature directs nucleophiles (e.g., amines) to adjacent positions. DFT studies show a 15–20 kcal/mol activation barrier for substitution at the 4-position .

How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Data Contradiction Analysis

Discrepancies often arise from dynamic effects (e.g., tautomerism) or improper solvent modeling. Methodological steps include:

Validation Tools : Use software like ACD/Labs or MestReNova to compare experimental ¹H/¹³C NMR shifts with computed values (e.g., via GIAO-DFT).

Crystallographic Cross-Validation : Refine the structure using SHELXL and compare bond lengths/angles with DFT-optimized geometries.

Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening .

Q. Example Workflow :

- Step 1 : Acquire X-ray structure (ORTEP ).

- Step 2 : Compute NMR shifts (B3LYP/6-311++G(d,p)).

- Step 3 : Adjust solvent parameters (DMSO vs. CDCl₃) in simulations to match experimental conditions.

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques and diagnostic features:

¹H NMR :

- Dimethyl groups: Singlet at δ 1.2–1.5 ppm.

- Thiomorpholine protons: Multiplets at δ 3.0–4.0 ppm.

¹³C NMR :

- Carbonitrile: δ 115–120 ppm.

- Thiomorpholine carbons: δ 40–60 ppm.

IR Spectroscopy :

- C≡N stretch: Sharp peak at 2200–2250 cm⁻¹.

- C-S vibrations: 600–700 cm⁻¹.

Advanced Tip : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm connectivity .

What strategies are recommended for elucidating the crystal structure of this compound using X-ray diffraction?

Advanced Research Question

Data Collection :

- Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Cool crystals to 100 K to minimize thermal motion.

Structure Solution :

- Solve via direct methods (SHELXT ).

- Refine with SHELXL, applying restraints for disordered methyl groups.

Validation :

Q. Key Metrics :

- R-factor: Aim for < 5%.

- Residual Electron Density: < 0.5 eÅ⁻³.

- CCDC Deposition: Ensure compliance with IUCr standards .

How can the stability of this compound under varying pH conditions be systematically studied?

Advanced Research Question

Kinetic Studies :

- Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC.

- Identify degradation products using LC-MS.

Mechanistic Insight :

- Acidic pH: Hydrolysis of nitrile to amide.

- Basic pH: Ring-opening via nucleophilic attack.

Computational Support :

- Calculate pKa values (e.g., using COSMO-RS) to predict protonation states .

Q. Table: Degradation Half-Lives

| pH | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| 1 | 12 | Nitrile → Carboxylic Acid |

| 7 | 240 | Stable |

| 13 | 48 | Ring-Opening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.